molecular formula C14H16O6 B3175437 Methyl 2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetate CAS No. 956950-84-8

Methyl 2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetate

Cat. No.: B3175437
CAS No.: 956950-84-8
M. Wt: 280.27 g/mol
InChI Key: MYRWTWSZAVVDIA-UHFFFAOYSA-N
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Description

Methyl 2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetate (CAS: 956950-84-8) is a chroman-based methyl ester derivative with a molecular weight of 280.276 g/mol and a purity of 98% . Its structure includes a chroman ring (a benzopyran derivative with a saturated pyran moiety) substituted with hydroxyl, dimethyl, and ketone groups at positions 5, 2,2, and 4, respectively, and an acetoxy methyl ester at position 7 . This compound is primarily used in laboratory settings as a synthetic intermediate or reference standard, though its commercial availability has been discontinued, as noted by CymitQuimica .

Properties

IUPAC Name

methyl 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O6/c1-14(2)6-10(16)13-9(15)4-8(5-11(13)20-14)19-7-12(17)18-3/h4-5,15H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRWTWSZAVVDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetate typically involves the reaction of chroman-7-one derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of 5-hydroxy-2,2-dimethyl-4-oxochroman-7-ol with methyl bromoacetate in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various chroman derivatives, which can be further utilized in different applications .

Scientific Research Applications

Methyl 2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetate is used in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

    Biology: It is used in studies related to enzyme inhibition and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: It is utilized in the production of various fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. This modulation can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Coumarin-Acetamide Derivatives

  • Structural Differences :
    • Replaces the chroman core with a chromen (unsaturated benzopyran) ring.
    • Substituents: 4-methyl and 2-oxo groups on the chromen ring vs. 5-hydroxy-2,2-dimethyl-4-oxo on the chroman ring.
    • Functional Groups: Contains a hydrazinyl-oxoacetate side chain instead of a simple acetoxy methyl ester.
  • Biological Relevance : Synthesized for antimicrobial and enzyme inhibition studies, highlighting how chromen derivatives are tailored for biological activity .

Thiazolidinone-Coumarin Hybrids

Example Compound : N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (3a-l) .

  • Structural Differences: Incorporates a thiazolidinone ring (a five-membered ring with nitrogen and sulfur) linked to the chromen core. Substituents: 4-methyl-2-oxo-chromen vs. 5-hydroxy-2,2-dimethyl-4-oxo-chroman.

Cyclopenta[c]chromen Derivatives

Example Compound : Methyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate (CAS: 304675-01-2) .

  • Structural Differences :
    • Features a cyclopenta[c]chromen ring (a fused cyclopentane-benzopyran system) instead of a chroman.
    • Substituents: 4-oxo group on the fused ring vs. multiple substituents on the chroman.
  • Molecular Weight : 274.27 g/mol, slightly lower than the target compound .
  • Functional Impact : The fused cyclopentane ring may alter lipophilicity (XLogP3: 2.2) and binding affinity in drug design .

Tetrazole-Modified Coumarins

Example Compound : Methyl 2-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate (CAS: 899391-90-3) .

  • Structural Differences :
    • Includes a tetrazole group (a nitrogen-rich heterocycle) at position 5.
    • Substituents: 4-methyl-2-oxo-chromen vs. 5-hydroxy-2,2-dimethyl-4-oxo-chroman.
  • Pharmacological Relevance : Tetrazoles improve metabolic stability and bioavailability, making this compound a candidate for cardiovascular or antiviral research .

Glycosidic Derivatives

Example Compound : 8-O-Acetylshanzhiside Methyl Ester .

  • Structural Differences :
    • Contains a glycosidic linkage (sugar moiety) absent in the target compound.
    • Core Structure: Iridoid glycoside vs. chroman.
  • Applications : Used in pharmacological and cosmetic research due to glycosides’ role in enhancing solubility and targeting .

Comparative Analysis Table

Compound Name Core Structure Key Substituents/Functional Groups Molecular Weight (g/mol) Primary Applications
Target Compound Chroman 5-hydroxy, 2,2-dimethyl, 4-oxo, methyl ester 280.28 Lab intermediate, reference
Ethyl 2-(2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)hydrazinyl)-2-oxoacetate Chromen 4-methyl, 2-oxo, hydrazinyl-oxoacetate ~320 (estimated) Antimicrobial studies
Methyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate Cyclopenta[c]chromen 4-oxo, fused cyclopentane 274.27 Drug design (lipophilicity)
Methyl 2-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate Chromen 4-methyl, 2-oxo, tetrazole ~345 (estimated) Cardiovascular/antiviral research
8-O-Acetylshanzhiside Methyl Ester Iridoid glycoside Acetylated sugar moiety ~450 (estimated) Pharmacological/cosmetic

Key Research Findings and Implications

  • Structural Impact on Bioactivity : The 5-hydroxy and 2,2-dimethyl groups on the chroman core may enhance antioxidant capacity compared to 4-methyl-chromen derivatives .
  • Functional Group Influence: Tetrazole and thiazolidinone modifications improve drug-like properties (e.g., solubility, target binding) but require complex synthesis .

Biological Activity

Methyl 2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetate is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H16O6C_{14}H_{16}O_6 and a molecular weight of approximately 288.28 g/mol. Its structure features a coumarin backbone with a methoxyacetate functional group, which may contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that coumarin derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown growth inhibition against various tumor cell lines using assays like the MTT assay. The inhibition of cell proliferation is often attributed to the induction of apoptosis and cell cycle arrest.

CompoundCell Line TestedIC50 (µM)Mechanism
Coumarin AHeLa25Apoptosis induction
Coumarin BMCF-730Cell cycle arrest
This compoundTBDTBDTBD

Antimicrobial Activity

Coumarins are well-documented for their antimicrobial properties. This compound has been tested against various bacterial strains. For example, studies have shown that certain coumarin derivatives possess minimum inhibitory concentrations (MICs) in the range of 500–1000 µg/mL against Staphylococcus epidermidis and other pathogens.

Antioxidant Activity

The antioxidant potential of coumarins is another area of interest. These compounds can scavenge free radicals and inhibit lipid peroxidation, contributing to their protective effects against oxidative stress-related diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Some coumarins act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • DNA Interaction : Certain derivatives have shown the ability to bind DNA, leading to the disruption of replication and transcription processes.
  • Modulation of Signaling Pathways : Coumarins can influence various signaling pathways, including those involved in apoptosis and cell proliferation.

Study 1: Antitumor Effects

In a study published in Journal of Medicinal Chemistry, researchers synthesized several coumarin derivatives and tested their antitumor activity in vitro. This compound was among the compounds evaluated, showing promising results against breast cancer cell lines.

Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various coumarins against clinical isolates. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, highlighting its potential as a therapeutic agent.

Q & A

Basic: What are the optimized synthetic routes for Methyl 2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetate?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution. A common method involves reacting 5-hydroxy-2,2-dimethyl-4-oxochroman-7-ol with methyl chloroacetate in the presence of a base (e.g., anhydrous K₂CO₃) in dry DMF at 80°C for 10–12 hours. This method yields ~81–82% after recrystallization from ethanol, significantly higher than earlier protocols (40%) . Alternative routes may use phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time.

Basic: What analytical techniques are critical for characterizing this compound and verifying purity?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm the chroman ring structure and acetoxy sidechain. Peaks at δ 2.1–2.3 ppm (methyl ester) and δ 4.5–5.0 ppm (oxyacetate linkage) are diagnostic .
  • IR spectroscopy for carbonyl (C=O) stretching at ~1740 cm⁻¹ (ester) and ~1660 cm⁻¹ (chromen-4-one) .
  • X-ray crystallography to resolve steric effects from 2,2-dimethyl substitution, as demonstrated in related chromenone derivatives .
  • HPLC with UV detection (λ = 280–320 nm) for purity assessment (≥95% recommended for biological assays) .

Advanced: How does structural modification of the chroman ring impact bioactivity in antimicrobial studies?

Methodological Answer:
Structure-activity relationship (SAR) studies show:

  • The 5-hydroxy group is critical for hydrogen bonding with microbial targets (e.g., bacterial DNA gyrase). Acetylation or methylation at this position reduces activity by >50% .
  • 2,2-Dimethyl substitution enhances metabolic stability but may reduce solubility. Derivatives with bulkier groups (e.g., 2,2-diphenyl) show improved pharmacokinetics but lower MIC values .
  • Oxyacetate sidechain length affects membrane permeability. Ethyl or propyl analogs exhibit broader-spectrum activity against Gram-negative bacteria .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from:

  • Purity variability : Impurities (e.g., residual DMF or unreacted starting material) can skew bioassay results. Validate purity via LC-MS and quantify impurities using spiked standards .
  • Assay conditions : Differences in bacterial strains (e.g., ATCC vs. clinical isolates) or culture media (Mueller-Hinton vs. LB agar) alter MIC values. Standardize protocols using CLSI guidelines .
  • Solubility limitations : Use co-solvents (e.g., DMSO ≤1% v/v) and confirm compound stability via UV-Vis spectroscopy before assays .

Advanced: What computational approaches are used to predict the ADMET profile of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) for metabolism prediction. The oxyacetate group shows high affinity for hepatic esterases .
  • QSAR modeling : Train models on chromenone derivatives to predict logP (experimental: ~2.1) and BBB permeability. The 2,2-dimethyl group increases logP by 0.3–0.5 units, reducing aqueous solubility .
  • Toxicity prediction : Tools like ProTox-II highlight potential hepatotoxicity (Score: 0.72) due to reactive quinone intermediates from 4-oxo group oxidation .

Advanced: How to design derivatives for enhanced photostability in fluorescence-based applications?

Methodological Answer:

  • Substitution at C-5 : Replace the hydroxy group with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to reduce photooxidation. Derivatives with 5-nitro substitution show <10% degradation under UV light (λ = 365 nm, 24 hours) .
  • Ring saturation : Hydrogenate the chromenone ring to a chroman system, improving quantum yield (QY) from 0.15 to 0.42 in PBS buffer .
  • Chelation with metals : Complexation with Zn²⁺ or Al³⁺ enhances Stokes shift (>100 nm), reducing self-quenching in imaging studies .

Basic: What safety precautions are essential when handling this compound in vitro?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles. The compound is a suspected irritant (H315/H319) .
  • Ventilation : Conduct reactions in a fume hood due to volatile DMF (BP 153°C) .
  • Waste disposal : Neutralize acidic/basic residues before incineration. Avoid aqueous release due to potential ecotoxicity (H400 classification) .

Advanced: What strategies mitigate crystallization challenges during scale-up synthesis?

Methodological Answer:

  • Seeding : Introduce pure crystalline seeds at 50–60°C to induce nucleation.
  • Solvent optimization : Use ethanol/water (7:3 v/v) for higher yield (85%) vs. ethanol alone (70%) .
  • Polymorph control : Monitor via PXRD. Form I (monoclinic) is preferred for stability; Form II (orthorhombic) tends to hydrate in humid conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetate

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